N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a complex organic compound that features a benzothiophene core, a tetrazole ring, and a butanamide side chain
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS2/c1-2-16(29-20-23-24-25-26(20)13-8-4-3-5-9-13)18(27)22-19-15(12-21)14-10-6-7-11-17(14)28-19/h3-5,8-9,16H,2,6-7,10-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWHODSSMYYRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Tetrazole Ring: The tetrazole ring is formed through a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Butanamide Side Chain: The butanamide side chain is attached through an amide coupling reaction using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 436.59 g/mol. The presence of the benzothiophene moiety and the tetrazole ring are significant for its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide exhibit promising anticancer properties. The benzothiophene structure is known for its ability to inhibit tumor growth in various cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research shows that similar sulfur-containing compounds exhibit significant activity against a range of bacteria and fungi. The incorporation of the tetrazole ring may enhance this activity, providing a basis for further development as an antimicrobial agent .
Neurological Applications
There is emerging evidence suggesting that compounds like this compound may have neuroprotective effects. Studies indicate potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease through modulation of neuroinflammatory pathways .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of a related compound in vitro. The results showed that the compound significantly reduced cell viability in human breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that structural modifications similar to those found in N-(3-cyano...) could yield compounds with enhanced anticancer properties .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, researchers synthesized various analogs of the compound and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications improved the antimicrobial efficacy significantly compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents from this chemical scaffold .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide: shares structural similarities with other benzothiophene and tetrazole-containing compounds.
Uniqueness
Structural Features: The combination of a benzothiophene core, a tetrazole ring, and a butanamide side chain is unique and contributes to its distinct chemical and biological properties.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a complex organic compound with significant biological activity. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamides and features a benzothiophene ring , a cyano group , and a tetrazole moiety . Its molecular formula is with a molecular weight of approximately 436.59 g/mol. The unique combination of functional groups contributes to its diverse biological activities.
Structural Formula
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as a potent inhibitor of JNK2 and JNK3 kinases, with reported pIC50 values of 6.5 and 6.7 respectively. This selectivity within the MAPK family suggests potential therapeutic applications in conditions where these kinases are implicated .
- Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing signaling pathways associated with diseases such as cancer and neurodegenerative disorders.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, reducing oxidative stress in cells.
Biological Effects
Research indicates that this compound exhibits:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines. |
| Neuroprotective | Potentially protects neuronal cells from apoptosis through JNK inhibition. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Analgesic | Exhibits pain-relieving properties in animal models. |
Study 1: Inhibition of JNK Pathways
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's role as a selective inhibitor of JNK kinases. The researchers demonstrated that compounds derived from this structure could effectively reduce the activity of JNK3 without affecting JNK1 or p38α pathways. This specificity is crucial for minimizing side effects in therapeutic applications .
Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of related compounds, revealing that the presence of the benzothiophene ring enhances radical scavenging activity. This property could be beneficial in mitigating oxidative damage associated with various diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
